molecular formula C9H10N2O2 B13525029 1-(Pyrimidin-5-yl)cyclobutane-1-carboxylic acid

1-(Pyrimidin-5-yl)cyclobutane-1-carboxylic acid

Cat. No.: B13525029
M. Wt: 178.19 g/mol
InChI Key: PSWIHHSIGHBNPF-UHFFFAOYSA-N
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Description

1-(Pyrimidin-5-yl)cyclobutane-1-carboxylic acid is a versatile chemical compound with the molecular formula C9H10N2O2 and a molecular weight of 178.19 g/mol . This compound features a pyrimidine ring attached to a cyclobutane ring, which is further connected to a carboxylic acid group. The unique structure of this compound makes it valuable for various research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyrimidin-5-yl)cyclobutane-1-carboxylic acid typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the pyrimidine ring.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves the use of cyclobutanecarboxylic acid derivatives and pyrimidine precursors under controlled reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-(Pyrimidin-5-yl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The pyrimidine ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or other reduced forms.

Scientific Research Applications

1-(Pyrimidin-5-yl)cyclobutane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as anticancer and antimicrobial agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Pyrimidin-5-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Pyrimidin-5-yl)cyclobutane-1-carboxylic acid is unique due to its specific combination of a pyrimidine ring and a cyclobutane ring with a carboxylic acid group. This unique structure imparts distinct chemical and biological properties, making it valuable for diverse research and industrial applications.

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

1-pyrimidin-5-ylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C9H10N2O2/c12-8(13)9(2-1-3-9)7-4-10-6-11-5-7/h4-6H,1-3H2,(H,12,13)

InChI Key

PSWIHHSIGHBNPF-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2=CN=CN=C2)C(=O)O

Origin of Product

United States

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